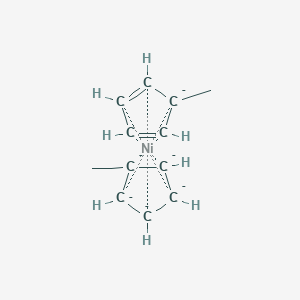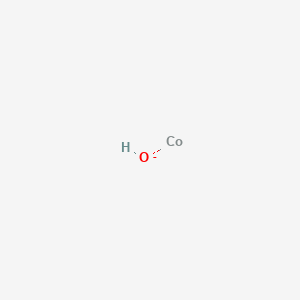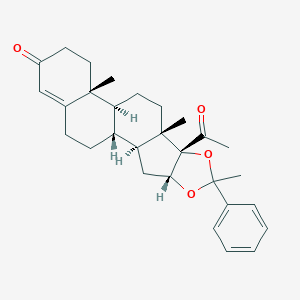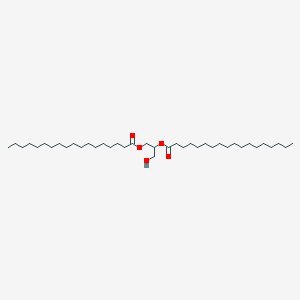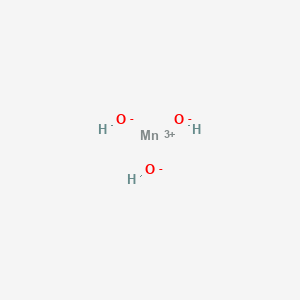
Manganese trihydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese trihydroxide (Mn(OH)3) is a chemical compound that has gained attention in recent years due to its potential applications in various fields such as environmental remediation, energy storage, and catalysis. This compound is an important precursor for the synthesis of manganese oxide nanoparticles, which have unique properties that make them useful in several applications.
Mécanisme D'action
The mechanism of action of manganese trihydroxide is not fully understood, but it is believed to involve the adsorption and precipitation of heavy metals onto its surface. In energy storage applications, manganese trihydroxide acts as a cathode material, where it undergoes reversible redox reactions with lithium ions. In catalysis, manganese trihydroxide acts as a catalyst, where it promotes the oxidation of organic compounds through a variety of mechanisms.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of manganese trihydroxide. However, studies have shown that exposure to high levels of manganese can lead to neurological disorders, including Parkinson's disease. Therefore, it is important to handle manganese trihydroxide with caution and follow proper safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using manganese trihydroxide in lab experiments include its low cost, high stability, and ease of synthesis. However, the limitations include its low solubility in water, which can make it difficult to work with, and its potential toxicity, which requires proper handling and disposal.
Orientations Futures
There are several future directions for research on manganese trihydroxide. These include exploring its potential applications in the fields of energy storage, catalysis, and environmental remediation, as well as investigating its toxicity and developing safer handling protocols. Additionally, further research is needed to fully understand the mechanism of action of manganese trihydroxide and its potential impact on human health and the environment.
Méthodes De Synthèse
Manganese trihydroxide can be synthesized through various methods, including precipitation, hydrothermal, and sol-gel methods. The precipitation method involves the reaction of manganese salts with a base such as sodium hydroxide or ammonium hydroxide. The hydrothermal method involves the reaction of manganese salts with water at high temperatures and pressures. The sol-gel method involves the hydrolysis and condensation of metal alkoxides in a solution.
Applications De Recherche Scientifique
Manganese trihydroxide has been extensively studied for its potential applications in the fields of environmental remediation, energy storage, and catalysis. In environmental remediation, manganese trihydroxide has been used to remove heavy metals from contaminated soils and water. In energy storage, manganese trihydroxide has been used as an electrode material for rechargeable batteries. In catalysis, manganese trihydroxide has been used as a catalyst for the oxidation of organic compounds.
Propriétés
Numéro CAS |
1332-62-3 |
|---|---|
Nom du produit |
Manganese trihydroxide |
Formule moléculaire |
H3MnO3 |
Poids moléculaire |
105.96 g/mol |
Nom IUPAC |
manganese(3+);trihydroxide |
InChI |
InChI=1S/Mn.3H2O/h;3*1H2/q+3;;;/p-3 |
Clé InChI |
ACNRYARPIFBOEZ-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[OH-].[Mn+3] |
SMILES canonique |
[OH-].[OH-].[OH-].[Mn+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







